5-iodo-2,6-dimethyl-1H-quinolin-4-one
Description
5-Iodo-2,6-dimethyl-1H-quinolin-4-one is a halogenated quinolinone derivative characterized by an iodine substituent at position 5, methyl groups at positions 2 and 6, and a ketone at position 2. Iodinated aromatic compounds, such as 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), have demonstrated utility in immunological studies due to iodine's role as a stable, electron-rich substituent . The synthesis of iodinated derivatives often involves iodine monochloride or palladium-catalyzed cross-coupling reactions, as seen in nucleoside labeling .
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-iodo-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-4-8-10(11(6)12)9(14)5-7(2)13-8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
AFNOQYAETCRRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=CC2=O)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Iodo vs. Hydroxy Group
Compound: 1-Hydroxy-2,6-dimethylquinolin-4-one (CAS: 84376-52-3)
- Structural Difference : Replaces the 5-iodo substituent with a hydroxy group.
- Properties: Molecular Weight: 189.211 g/mol (vs. ~316.12 g/mol for the iodinated analog, estimated). Hydrogen Bonding: The hydroxy group acts as a hydrogen bond donor (2 donors, 3 acceptors), enhancing solubility in polar solvents compared to the iodo analog . Reactivity: The hydroxy group enables nucleophilic substitution or oxidation reactions, whereas iodine participates in halogen bonding and Suzuki-Miyaura cross-couplings .
Table 1: Substituent-Driven Property Comparison
| Property | 5-Iodo-2,6-Dimethyl-1H-Quinolin-4-One | 1-Hydroxy-2,6-Dimethylquinolin-4-One |
|---|---|---|
| Molecular Weight | ~316.12 g/mol | 189.21 g/mol |
| Hydrogen Bonding | No H-bond donors | 2 H-bond donors |
| Solubility (Polar) | Moderate (iodo's hydrophobicity) | High (hydroxy's polarity) |
| Key Reactivity | Halogen bonding, cross-coupling | Nucleophilic substitution |
Core Structure Variations: Quinolinone vs. Indole
Compound : 5-Iodo-2,3-Dimethylindole (Attempted Synthesis)
- quinolinone (4-ketone).
- Synthesis Challenges: highlights difficulties in iodinating indoles, requiring methods like p-iodoaniline derivatization. The quinolinone's ketone may stabilize intermediates during iodination .
- Electronic Effects: The 4-ketone in quinolinone withdraws electron density, directing electrophilic substitution to position 5, whereas indoles undergo electrophilic attack at position 3 .
Table 2: Core Structure Influence
| Feature | Quinolinone Core | Indole Core |
|---|---|---|
| Electrophilic Substitution | Favors position 5 (ketone-directed) | Favors position 3 (NH-directed) |
| Synthetic Accessibility | Requires ketone stabilization | Challenging iodination pathways |
Halogen and Alkyl Substituent Variations
Compound: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Structural Differences: Halogens: Chloro (position 7) and fluoro (position 6) vs. iodo (position 5). Dihydro Structure: Reduced aromaticity (2,3-dihydro) vs. fully aromatic quinolinone.
- Properties :
Table 3: Halogen and Alkyl Group Impact
| Feature | This compound | 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one |
|---|---|---|
| Halogen Size | Large (van der Waals radius: 1.98 Å) | Small (F: 1.47 Å; Cl: 1.75 Å) |
| Aromaticity | Fully aromatic | Partially saturated (2,3-dihydro) |
| Metabolic Stability | Moderate (methyl groups) | High (cyclopropyl group) |
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